1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
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Overview
Description
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves several steps. The synthetic route typically starts with the preparation of the azetidinone ring, followed by the introduction of the 2-chlorophenyl group and the methoxy substituent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Known for its anticonvulsant properties.
Indole derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-14(11(12)15)16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTBTPJHUYEBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)OCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112960-61-9 |
Source
|
Record name | 1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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